molecular formula C14H13ClFN3S B3011090 N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216412-66-6

N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B3011090
CAS No.: 1216412-66-6
M. Wt: 309.79
InChI Key: AMHGIODZMPXEGX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C14H13ClFN3S and its molecular weight is 309.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds related to N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride are synthesized and characterized for their potential applications. For instance, the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, illustrates the compound's relevance in medicinal chemistry. This synthesis involves acylation and nucleophilic substitution, optimized for higher yields and confirmed through various spectroscopic methods (Gan et al., 2021).

Antimicrobial and Antifungal Activities

Research on novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones demonstrates the antifungal potential of related compounds. These synthesized derivatives exhibit inhibition activities against fungi such as Rhizoctonia solani and Botrytis cinerea, highlighting the importance of structural modifications to enhance biological activity (Ren et al., 2007).

Pharmacological Screening

A study on 4,6-substituted di-(phenyl) pyrimidin-2-amines, created through the reaction of chalcone derivatives with guanidine hydrochloride, reveals the compound's potential in anti-inflammatory applications. Selected derivatives showed a significant reduction in oedema volume, indicating their relevance in pharmacological research (Kumar et al., 2017).

Radiopharmaceutical Applications

The synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines for PET/SPECT imaging of the CRF1 receptor demonstrate the compound's potential in neuroimaging. Despite challenges in crossing the blood-brain barrier, these studies contribute to the understanding of receptor distribution and function, indicating the broader applicability of related pyrimidine derivatives in medical imaging (Martarello et al., 2001).

Mechanism of Action

Future Directions

Future research could involve the synthesis of new pyrimidine derivatives with enhanced pharmacological activities and minimal toxicity . This could involve modifications to the pyrimidine core or the addition of new functional groups.

Properties

IUPAC Name

N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3S.ClH/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15;/h3-7H,1-2H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHGIODZMPXEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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